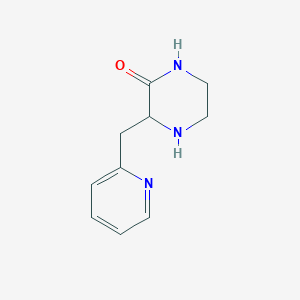
(S)-3-Pyridin-2-ylmethyl-piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Pyridin-2-ylmethyl-piperazin-2-one is a chiral compound with a piperazine ring substituted with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperazine.
Formation of Intermediate: The pyridine moiety is first functionalized to introduce a suitable leaving group, such as a halide.
Nucleophilic Substitution: The functionalized pyridine is then reacted with piperazine under nucleophilic substitution conditions to form the desired product.
Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or other resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine moiety.
Wissenschaftliche Forschungsanwendungen
(S)-3-Pyridin-2-ylmethyl-piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
®-3-Pyridin-2-ylmethyl-piperazin-2-one: The enantiomer of the compound, which may have different biological activities.
3-Pyridin-2-ylmethyl-piperazine: A non-chiral analog with similar structural features.
2-Pyridinylmethyl-piperazine: Another structurally related compound with potential differences in reactivity and applications.
Uniqueness: (S)-3-Pyridin-2-ylmethyl-piperazin-2-one is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological properties compared to its non-chiral or enantiomeric counterparts.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-(pyridin-2-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-9(12-5-6-13-10)7-8-3-1-2-4-11-8/h1-4,9,12H,5-7H2,(H,13,14) |
InChI-Schlüssel |
WOPIYPCMJSBYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















